

(S)-1-Boc-3-(aminomethyl)pyrrolidine price per gram

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Compound of Interest

Compound Name:	(S)-1-Boc-3-(aminomethyl)pyrrolidine
Cat. No.:	B175691

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An In-Depth Technical Guide to **(S)-1-Boc-3-(aminomethyl)pyrrolidine**: Synthesis, Characterization, Pricing, and Application for Drug Discovery Professionals

Abstract

(S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural motif, featuring a Boc-protected nitrogen and a primary aminomethyl side chain at a defined stereocenter, offers immense versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, presents a detailed synthetic and purification workflow, outlines rigorous analytical characterization protocols, explores its critical applications in drug discovery, and provides a transparent analysis of its commercial pricing and availability.

Introduction: The Strategic Value of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.^[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical factor for enhancing binding affinity and selectivity.^[2] **(S)-1-Boc-3-(aminomethyl)pyrrolidine** (CAS No: 199175-10-

5) is particularly valuable due to its stereochemical purity and bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential reactions, while the primary amine serves as a key handle for introducing diverse functionalities.^{[3][4]} This makes it an indispensable intermediate for synthesizing enantiomerically pure compounds, which is essential for ensuring therapeutic efficacy and safety.^[3] Its applications span from peptide chemistry, where it enhances stability, to the development of novel therapeutics targeting neurological disorders.^{[3][4]}

Physicochemical & Safety Profile

Understanding the fundamental properties and handling requirements of this reagent is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The compound is typically supplied as a yellow oil or a solid, and its key properties are summarized below.^[3]

Property	Value	Source(s)
CAS Number	199175-10-5	[3]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[3]
Molecular Weight	200.28 g/mol	[3]
Appearance	Yellow oil / Solid	[3]
Purity	≥98-99% (HPLC)	[3][5]
Storage Conditions	0-8°C	[3][5]
Synonyms	(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate	[3]
InChI Key	OGCCBDIYOAFOGK-MRVPVSSYSA-N	[6]
SMILES	CC(C)(C)OC(=O)N1CCC1	

Safety & Handling

(S)-1-Boc-3-(aminomethyl)pyrrolidine is classified as harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood.[7][8][9]

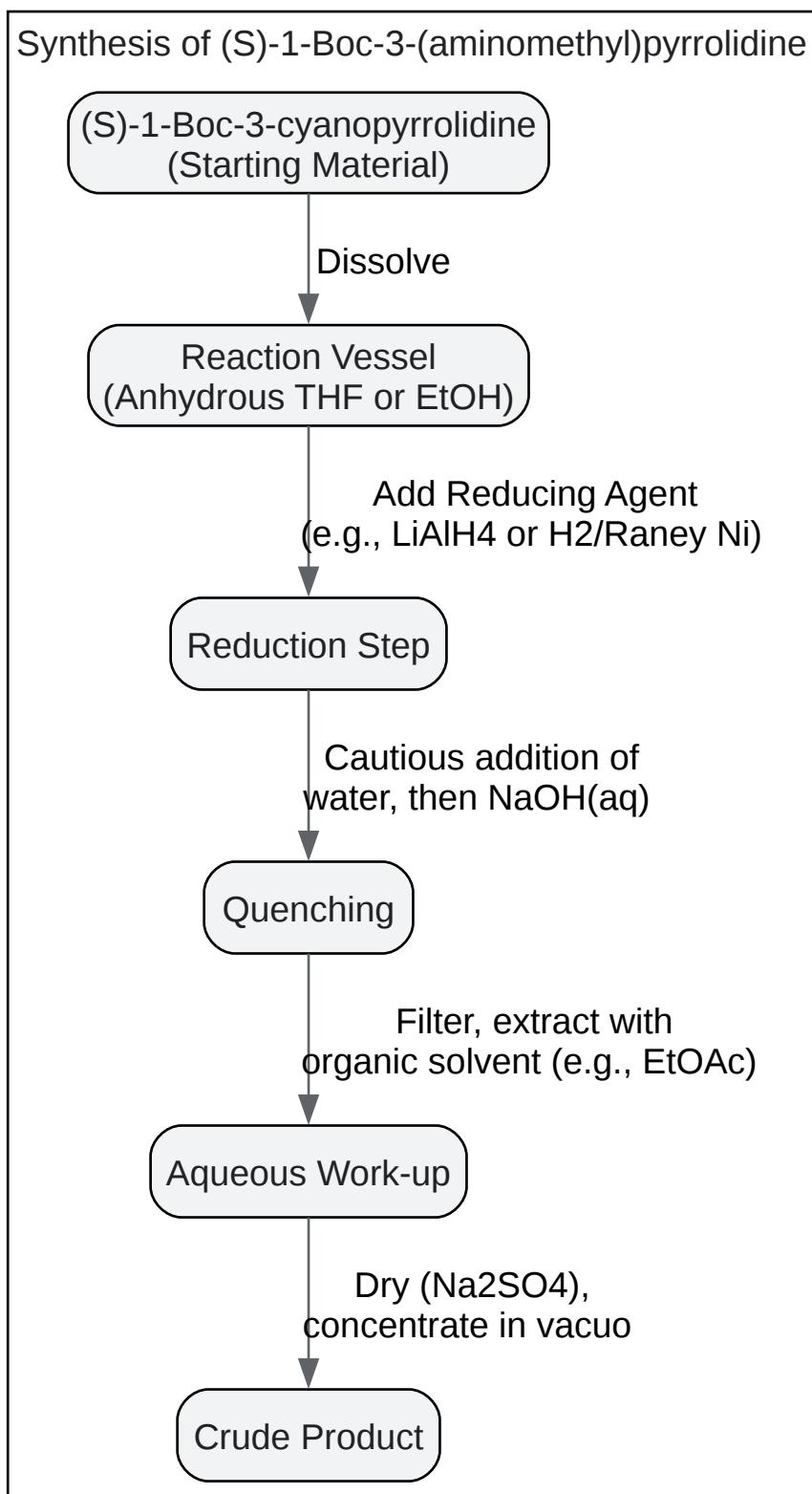
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing fumes/mist/vapors), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
- Storage Class: Combustible Solid.

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes exist, a common and reliable pathway involves the reduction of a nitrile derived from a chiral precursor. This section details a representative synthesis and the critical subsequent purification steps.

Synthetic Pathway

The synthesis begins with commercially available (S)-1-Boc-3-cyanopyrrolidine. The causality behind this choice is the established stereochemistry of the starting material, which ensures the desired enantiomer of the final product. The key transformation is the reduction of the nitrile group to a primary amine.



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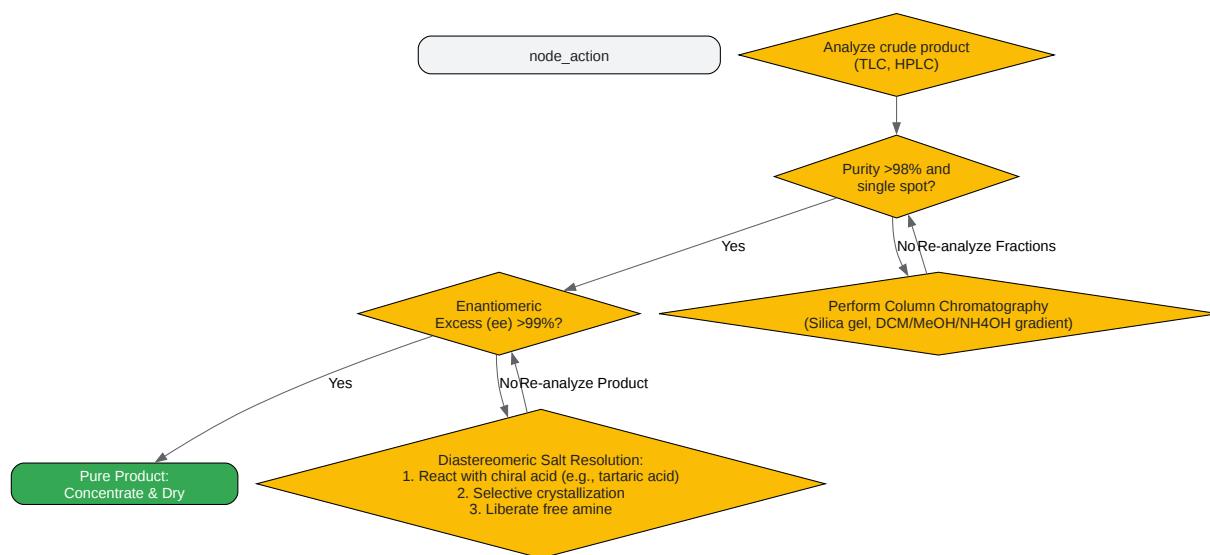
Caption: Synthetic workflow from nitrile to amine.

Detailed Experimental Protocol: Reduction

- Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-Boc-3-cyanopyrrolidine (1.0 eq).
- Solvent: Dissolve the starting material in anhydrous ethanol or tetrahydrofuran (THF). The choice of an anhydrous solvent is critical to prevent premature quenching of the highly reactive reducing agent.
- Reducing Agent: Add Raney Nickel (catalytic amount) to the solution.
- Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.^[10] The Celite pad is essential for safely removing the fine, often pyrophoric, Raney Nickel.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude **(S)-1-Boc-3-(aminomethyl)pyrrolidine**.

Purification Strategy

Purification of chiral amines requires careful consideration to maintain enantiomeric purity. Column chromatography is the most common method.

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Caption: Decision tree for purification and analysis.

Protocol: Column Chromatography

- Stationary Phase: Prepare a column with silica gel.

- Eluent System: A gradient eluent system is often effective. A typical system starts with dichloromethane (DCM) and gradually increases the polarity by adding methanol (MeOH). The addition of a small amount of ammonium hydroxide (e.g., 0.5-1%) to the eluent is a field-proven technique to prevent the amine from streaking on the acidic silica gel, leading to better separation.
- Execution: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and begin elution.
- Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization for Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound, which is non-negotiable in drug development.[\[11\]](#)

Analytical Technique	Parameter Measured	Typical Results & Rationale
¹ H NMR	Structural Confirmation	Verifies the presence of all protons, including the characteristic Boc group singlet (~1.4 ppm) and pyrrolidine ring protons. Confirms the molecular structure.[11]
¹³ C NMR	Carbon Skeleton Confirmation	Confirms the number and type of carbon environments, providing further structural validation.
Mass Spectrometry (MS)	Molecular Weight	Confirms the molecular weight (200.28 g/mol) and provides fragmentation patterns for structural elucidation.[11]
Chiral HPLC	Enantiomeric Excess (ee) & Purity	The most critical test. It separates the (S) and (R) enantiomers, quantifying the enantiomeric excess to ensure stereochemical purity (typically ≥99%). Also provides chemical purity data.[3][11]

Protocol: Enantiomeric Excess Determination by Chiral HPLC

The rationale for this protocol is to directly separate the enantiomers for accurate quantification.

- Instrumentation: Standard HPLC system with a UV detector.
- Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H or similar). The choice of column is the most critical parameter for achieving separation.[12]

- Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine modifier like triethylamine (0.2%) is a common starting point.[11] The modifier improves peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength where the molecule absorbs (e.g., ~210-220 nm, as the Boc-carbamate has a weak chromophore).
- Analysis: Inject a solution of the sample. The retention times of the (S) and (R) enantiomers will differ. Calculate the enantiomeric excess using the peak areas: ee (%) = $\frac{[\text{Area(S)} - \text{Area(R)}]}{[\text{Area(S)} + \text{Area(R)}]} \times 100$.

Applications in Drug Discovery and Medicinal Chemistry

(S)-1-Boc-3-(aminomethyl)pyrrolidine is a versatile building block used to synthesize a wide array of bioactive molecules.[3][5] Its incorporation can influence potency, selectivity, and pharmacokinetic properties.

- Scaffold for Targeted Therapies: The pyrrolidine ring serves as a rigid scaffold to orient functional groups in precise three-dimensional space, which is critical for interacting with biological targets like enzymes and receptors.[2]
- Neurological Disorders: It is a key intermediate in the synthesis of agents targeting the central nervous system.[3][4] For instance, derivatives have been explored as ligands for serotonin (5-HT6) and dopamine (D3) receptors, which are implicated in cognitive and psychiatric disorders.[13]
- Peptide Chemistry: The aminomethyl group can be used to extend peptide chains or to cyclize them. The pyrrolidine structure can act as a proline mimic, inducing specific turns in the peptide backbone, which can enhance stability against enzymatic degradation and improve bioavailability.[3]
- Asymmetric Synthesis: As a chiral building block, it allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for difficult chiral separations later in the

synthetic sequence.[14]

Commercial Availability and Price Analysis

The price of **(S)-1-Boc-3-(aminomethyl)pyrrolidine** is a key consideration for researchers, particularly for large-scale synthesis. The cost is influenced by purity, quantity, and supplier. The price per gram typically decreases significantly with increasing purchase quantity.

Supplier	Quantity	Price (USD)	Price per Gram (USD)
Chem-Impex	250 mg	\$43.87	\$175.48
Chem-Impex	1 g	\$92.54	\$92.54
Chem-Impex	5 g	\$326.19	\$65.24
Chem-Impex	25 g	\$1,143.91	\$45.76
Sigma-Aldrich	500 mg	\$112.50 (List: \$150.00)	\$225.00

Note: Prices are based on data retrieved in early 2026 and are subject to change.

Organizational and contract pricing may vary.[3][15]

The significant premium for smaller quantities reflects the costs of packaging, quality control, and distribution for research-scale amounts. For process development and scale-up campaigns, requesting bulk quotes is highly recommended.

Conclusion

(S)-1-Boc-3-(aminomethyl)pyrrolidine is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, protected functionality, and versatile reactivity provide chemists with a reliable and powerful building block for synthesizing the next generation of therapeutics. This guide has provided the core technical knowledge—from synthesis and purification to analysis and pricing—required for its confident and strategic implementation in research and development programs.

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